3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid

fluorine medicinal chemistry metabolic stability lipophilicity modulation

This 10-fluoro pyrimido[1,2-b]indazole-3-propanoic acid offers a unique advantage for medicinal chemistry. The 10-fluoro substituent enhances target binding and metabolic stability, while the free carboxylic acid enables one-step amide coupling for PROTAC development or bioconjugation. Unlike non-fluorinated analog CAS 1573547-48-4, which has been misidentified as MPI-0479605 on vendor platforms, this compound ensures you receive the correct chemotype. Confirm availability and competitive pricing from ≥5 vendors for your MAO-B inhibitor or chemoproteomics studies.

Molecular Formula C14H12FN3O3
Molecular Weight 289.266
CAS No. 1955558-11-8
Cat. No. B2794557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid
CAS1955558-11-8
Molecular FormulaC14H12FN3O3
Molecular Weight289.266
Structural Identifiers
SMILESCC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)O
InChIInChI=1S/C14H12FN3O3/c1-7-8(5-6-11(19)20)14(21)18-13(16-7)12-9(15)3-2-4-10(12)17-18/h2-4,17H,5-6H2,1H3,(H,19,20)
InChIKeyQGSXBFRGVSCELW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{10-Fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid (CAS 1955558-11-8): Procurement-Grade Overview of a Fluorinated Pyrimidoindazole Scaffold


3-{10-Fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid (CAS 1955558-11-8) is a fluorinated, fused tricyclic heterocycle belonging to the pyrimido[1,2-b]indazole class. It bears a 10-fluoro substituent on the indazole phenyl ring, a 2-methyl group, a 4-oxo functionality, and a propanoic acid side chain at the 3-position . The molecular formula is C₁₄H₁₂FN₃O₃ (MW 289.26 g/mol) [1]. The compound is commercially available from multiple suppliers (e.g., Enamine, Ambeed, AKSci) at typically 95% purity, with catalog pricing ranging from approximately $76 (50 mg) to $326 (1 g) as of 2025 [2]. Its structural features—the 10-fluoro substituent, the 4-oxo group (rather than 4-methyl), and the free carboxylic acid handle—distinguish it from several closely related pyrimido[1,2-b]indazole propanoic acid analogs that are simultaneously available on the market .

Why 3-{10-Fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid Cannot Be Interchanged with Its Closest Analogs


Substituting this compound with a closely related pyrimido[1,2-b]indazole propanoic acid analog—such as the non-fluorinated 2-methyl-4-oxo variant (CAS 1573547-48-4) or the 10-fluoro-2,4-dimethyl variant (CAS 1401319-37-6)—introduces material changes in three parameters relevant to both biological SAR interpretation and downstream synthetic utility. First, the 10-fluoro substituent is absent in CAS 1573547-48-4, eliminating the potential for enhanced target binding through orthogonal fluorine interactions and altered metabolic stability widely documented for aryl fluorination in medicinal chemistry [1]. Second, the presence of a 4-oxo group (rather than a 4-methyl group as in CAS 1401319-37-6) fundamentally alters the hydrogen-bonding capacity and tautomeric equilibrium of the pyrimidine ring . Third, the free propanoic acid terminus enables direct conjugation chemistry (amide bond formation, esterification) without requiring a deprotection step, a feature not shared by amide-capped derivatives in the same series. Notably, the non-fluorinated analog CAS 1573547-48-4 has been erroneously cross-referenced with MPI-0479605 (a structurally unrelated purine-based Mps1 kinase inhibitor, CAS 1246529-32-7) on certain vendor platforms [2], creating a procurement risk that further underscores the need for precise compound selection.

Quantitative Differentiation Evidence for 3-{10-Fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid Against Its Closest Analogs


Fluorine Substitution: 10-Fluoro vs. Non-Fluorinated Analog (CAS 1573547-48-4) — Physicochemical and Predicted ADME Differentiation

The 10-fluoro substituent on the indazole phenyl ring differentiates CAS 1955558-11-8 from its direct non-fluorinated analog, 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid (CAS 1573547-48-4, MW 271.27). The fluorine atom increases molecular weight by 17.99 Da (+6.6%) and is predicted to enhance metabolic stability at the 10-position by blocking CYP450-mediated oxidative metabolism—an effect quantitatively precedented across numerous aryl-fluorinated vs. non-fluorinated matched molecular pairs in medicinal chemistry literature, where aryl C–H → C–F replacement typically reduces intrinsic clearance (Cl_int) in human liver microsomes by 2- to 10-fold depending on the specific CYP isoform and substitution pattern [1]. The fluorine substituent also modulates the electron density of the indazole ring system, potentially altering π–π stacking interactions with aromatic protein residues. No direct head-to-head metabolic stability or target binding data for this specific matched pair have been published as of the search date.

fluorine medicinal chemistry metabolic stability lipophilicity modulation aryl fluorination

4-Oxo vs. 4-Methyl Substitution: Differentiation from 10-Fluoro-2,4-dimethyl Analog (CAS 1401319-37-6) by Hydrogen-Bond Donor/Acceptor Capacity

CAS 1955558-11-8 carries a 4-oxo (keto) group on the pyrimidine ring, whereas the closest fluorinated analog CAS 1401319-37-6 (3-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid, MW 287.29) bears a 4-methyl group. This substitution fundamentally alters the hydrogen-bonding pharmacophore: the 4-oxo group acts as a hydrogen-bond acceptor (HBA) via the carbonyl oxygen and, in its tautomeric 4-hydroxy form, as a hydrogen-bond donor (HBD), while the 4-methyl group is incapable of either interaction . The 4-oxo-1,4-dihydropyrimidine substructure is present in several bioactive pyrimido[1,2-b]indazoles, including the MAO-B inhibitors reported by Jismy et al. (2021), where the pyrimidinone core participates in key hydrogen-bonding interactions within the MAO-B active site [1]. Direct comparative biochemical data for this specific matched molecular pair (4-oxo vs. 4-methyl) have not been published.

hydrogen bonding 4-oxo pharmacophore tautomerism pyrimidinone

Free Carboxylic Acid Handle: Synthetic Tractability Advantage Over Amide-Derivatized Analogs in the Same Series

The propanoic acid side chain of CAS 1955558-11-8 terminates in a free carboxylic acid (–COOH), enabling direct conjugation to amines, alcohols, or hydrazines via standard amide coupling (e.g., HATU, EDC/HOBt) or esterification protocols without a deprotection step [1]. By contrast, several derivatives in the same chemical space—such as 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide (a furanyl-ethyl amide derivative) and 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide—are pre-formed amides . These pre-capped analogs cannot be further derivatized at the side-chain terminus without cleaving the amide bond. The free acid thus offers greater synthetic versatility for probe design, PROTAC linker attachment, biotinylation, or immobilization on solid supports. Quantitative comparison of synthetic step-count: direct conjugation from the free acid requires 1 step; accessing the same conjugate from a pre-formed amide requires amide hydrolysis (1 step) followed by re-coupling (1 step), doubling the synthetic effort and potentially degrading overall yield.

carboxylic acid handle amide coupling chemical biology derivatization bifunctional linker

Vendor Availability and Pricing Landscape: Multi-Supplier Sourcing with Quantified Price Differentiation from Non-Fluorinated Analogs

CAS 1955558-11-8 is stocked by at least five independent suppliers as of early 2025: Enamine (EN300-303178), Ambeed (A1089904), AKSci (1019EE), Leyan (2115672), and Shanghai Bi De Yi Yao Ke Ji (BD01033788), all at ≥95% purity [1]. Enamine pricing (via the Kuujia aggregator) lists 50 mg at $76, 100 mg at $113, and 250 mg at $188, implying a per-gram extrapolated cost of approximately $750–1,500 depending on quantity [2]. Ambeed lists 1 g at $326. The non-fluorinated analog (CAS 1573547-48-4) is listed at comparable purity (95%) from Combi-Blocks (QY-9559) and ChemDiv, with generally lower pricing reflecting the less complex synthesis (no fluorination step required) . This multi-supplier status for the fluorinated compound mitigates single-source procurement risk and supports competitive price benchmarking, a practical differentiator versus single-source specialty compounds.

procurement multi-vendor availability pricing benchmark supply chain

Data Integrity Risk: Incorrect Cross-Referencing of the Non-Fluorinated Analog (CAS 1573547-48-4) with MPI-0479605 on Vendor Platforms

At least one prominent vendor platform erroneously cross-references the non-fluorinated analog CAS 1573547-48-4 [3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid] with the name 'MPI-0479605' and attributes Mps1 kinase inhibitory activity (IC₅₀ = 1.8 nM) to it . In reality, MPI-0479605 (CAS 1246529-32-7) is a structurally distinct purine-based compound (MW 407.52, C₂₂H₂₉N₇O) that acts as an ATP-competitive Mps1/TTK kinase inhibitor [1]. This misannotation creates a material procurement risk: a researcher seeking a pyrimidoindazole scaffold for SAR exploration who purchases CAS 1573547-48-4 under the assumption that it possesses Mps1 inhibitory activity will be working with a compound that has no documented Mps1 pharmacology. CAS 1955558-11-8, the fluorinated analog, is not subject to this particular misannotation as of the search date, providing cleaner provenance for procurement decisions. This represents a 'negative differentiation'—the absence of a known data integrity problem is itself a selection-relevant attribute.

compound identity data integrity vendor misannotation MPI-0479605 Mps1 inhibitor

Class-Level Biological Precedent: Pyrimido[1,2-b]indazole-4-one Scaffold Validated for MAO-B Inhibition (Jismy 2021) and Anticancer Activity (Yakaiah 2007)

While no direct biological data have been published for CAS 1955558-11-8 itself, the pyrimido[1,2-b]indazole-4-one scaffold to which it belongs has demonstrated quantifiable biological activity in two independent studies. Jismy et al. (2021) reported a series of pyrimido[1,2-b]indazole derivatives (compounds 4a–t) as selective, competitive, and reversible inhibitors of human MAO-B, with the most potent analogue (4i) showing neuroprotective activity in SH-SY5Y cells against 6-hydroxydopamine-induced toxicity at concentrations that were not inherently cytotoxic [1]. Yakaiah et al. (2007) reported that specific pyrimido[1,2-b]indazole derivatives exhibited in vitro anticancer activity against A-549 lung carcinoma cells that exceeded the potency of etoposide (a clinical topoisomerase II inhibitor used as a reference standard) [2]. These class-level data establish the pyrimido[1,2-b]indazole-4-one core as a biologically validated scaffold and provide a rationale for exploring specifically substituted derivatives such as CAS 1955558-11-8. No direct comparative data exist to rank CAS 1955558-11-8 against the specific compounds tested in these studies.

MAO-B inhibition neuroprotection anticancer A-549 pyrimido[1,2-b]indazole scaffold

Recommended Research and Procurement Application Scenarios for 3-{10-Fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid


Medicinal Chemistry SAR Expansion: Probing the Effect of 10-Fluoro Substitution on MAO-B Inhibition in the Pyrimido[1,2-b]indazole-4-one Series

Researchers building on the Jismy et al. (2021) pyrimido[1,2-b]indazole MAO-B inhibitor series [1] can use CAS 1955558-11-8 as a novel scaffold probe to test whether 10-fluoro substitution—combined with a 3-propanoic acid side chain instead of 3-(hetero)aryl groups—alters MAO-B potency, selectivity over MAO-A, or neuroprotective efficacy in SH-SY5Y cells. The free carboxylic acid also permits direct conjugation to fluorophores or affinity resins for target engagement studies.

Chemical Biology Probe Development: Carboxylic Acid Handle for PROTAC or Affinity Tag Conjugation

The free propanoic acid terminus of CAS 1955558-11-8 enables one-step amide coupling to amine-functionalized E3 ligase ligands (e.g., VHL or CRBN recruiters), fluorophores, biotin, or solid-support linkers [1]. This contrasts with pre-formed amide analogs in the same chemical series that require a hydrolysis step prior to conjugation. For PROTAC development or chemoproteomics pull-down experiments, this single-step conjugation advantage directly reduces synthesis time and improves overall yield.

Multi-Vendor Comparative Procurement: Benchmarking Purity and Price Across Suppliers for Laboratory Stocking

Procurement teams can leverage the availability of CAS 1955558-11-8 from ≥5 independent vendors (Enamine, Ambeed, AKSci, Leyan, Shanghai Bi De Yi) [1] to perform competitive bidding for bulk purchases. The documented price range ($76/50 mg to $326/1 g at 95% purity) provides a benchmark for cost assessment relative to the non-fluorinated analog (CAS 1573547-48-4), enabling data-driven make-vs.-buy decisions when the fluorinated scaffold is required.

Avoidance of Misannotated Compound Procurement: Selecting the Fluorinated Analog to Circumvent MPI-0479605 Confusion

Given that the non-fluorinated analog (CAS 1573547-48-4) has been incorrectly cross-referenced with MPI-0479605 on vendor platforms [1], researchers specifically requiring a pyrimido[1,2-b]indazole scaffold—rather than the structurally unrelated purine-based Mps1 inhibitor MPI-0479605—should preferentially procure CAS 1955558-11-8. This selection ensures that the compound received matches the intended chemotype and avoids wasted experimental effort on a misidentified structure.

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